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molecular formula C9H14N2O2 B8457062 1,4-Dioxa-8-azaspiro[4.5]decane-8-acetonitrile CAS No. 259180-72-8

1,4-Dioxa-8-azaspiro[4.5]decane-8-acetonitrile

Cat. No. B8457062
M. Wt: 182.22 g/mol
InChI Key: LSYFEGLVJIRIAE-UHFFFAOYSA-N
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Patent
US06518265B1

Procedure details

A suspension of 12.7 g of 4,4-ethylenedioxy-1-piperidineacetonitrile, 1.3 ml of Raney nickel and 113 ml of 2% methanolic solution of ammonia was catalytically hydrogenated at room temperature under 50 atm for 20 hours. After the reaction, the catalyst was filtered off, and the filtrate was concentrated. The resulting pale green liquid was purified by alumina column chromatography [eluting solvent: ethyl acetate→ethyl acetate—methanol (10:1)] to give 10.1 g of a colorless liquid.
Quantity
12.7 g
Type
reactant
Reaction Step One
[Compound]
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:13][O:12][C:3]2([CH2:8][CH2:7][N:6]([CH2:9][C:10]#[N:11])[CH2:5][CH2:4]2)[O:2]1.N>[Ni]>[NH2:11][CH2:10][CH2:9][N:6]1[CH2:5][CH2:4][C:3]2([O:12][CH2:13][CH2:1][O:2]2)[CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
C1OC2(CCN(CC2)CC#N)OC1
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
1.3 mL
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting pale green liquid was purified by alumina column chromatography [eluting solvent: ethyl acetate→ethyl acetate—methanol (10:1)]

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NCCN1CCC2(CC1)OCCO2
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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